molecular formula C6H8ClN3 B3196818 5-Chlorobenzene-1,2,3-triamine CAS No. 100114-53-2

5-Chlorobenzene-1,2,3-triamine

Cat. No.: B3196818
CAS No.: 100114-53-2
M. Wt: 157.6 g/mol
InChI Key: JIGLHKJLEWNHSS-UHFFFAOYSA-N
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Description

5-Chlorobenzene-1,2,3-triamine is an organic compound with the molecular formula C6H8ClN3. It is a derivative of benzene, where three amino groups and one chlorine atom are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzene-1,2,3-triamine typically involves the reduction of 5-chloro-2,4,6-trinitroaniline. This reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is as follows:

5-chloro-2,4,6-trinitroaniline+3H2This compound+3H2O\text{5-chloro-2,4,6-trinitroaniline} + 3H_2 \rightarrow \text{this compound} + 3H_2O 5-chloro-2,4,6-trinitroaniline+3H2​→this compound+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzene-1,2,3-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of fully reduced amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Chlorobenzene-1,2,3-triamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chlorobenzene-1,2,3-triamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in various biochemical reactions. It may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,3-triamine: Lacks the chlorine substituent, which can affect its reactivity and properties.

    5-Bromobenzene-1,2,3-triamine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    5-Fluorobenzene-1,2,3-triamine:

Uniqueness

5-Chlorobenzene-1,2,3-triamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and interactions. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role.

Properties

IUPAC Name

5-chlorobenzene-1,2,3-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGLHKJLEWNHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306445
Record name 5-Chloro-1,2,3-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100114-53-2
Record name 5-Chloro-1,2,3-benzenetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100114-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2,3-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorobenzene-1,2,3-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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